

4-Propoxybenzohydrazide: Structural Architecture and Synthetic Methodology

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-Propoxybenzohydrazide

CAS No.: 64328-60-5

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Technical Whitepaper for Medicinal Chemistry

Applications

Part 1: Executive Summary & Chemical Identity

4-Propoxybenzohydrazide (also known as p-propoxybenzoic acid hydrazide) represents a critical scaffold in medicinal chemistry, serving as a versatile precursor for Schiff bases (acylhydrazones) and heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles.

Its structural significance lies in the 4-propoxy tail, which imparts specific lipophilic characteristics (LogP modulation) distinct from its methoxy or ethoxy analogs. This modification alters membrane permeability and solubility profiles, making it a strategic "tuning" molecule in Structure-Activity Relationship (SAR) studies for antimicrobial, antitubercular, and anticancer agents.

Chemical Profile Table

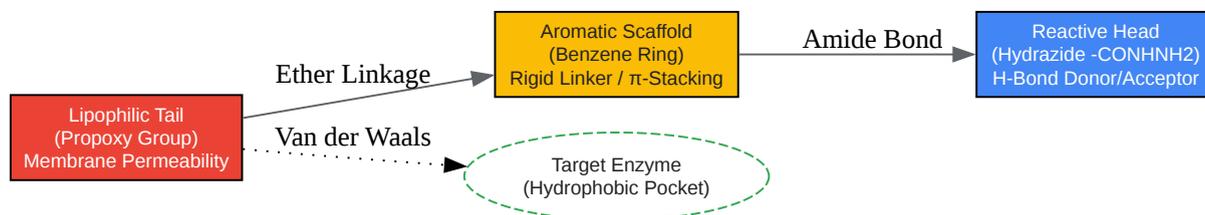
Property	Data / Descriptor
IUPAC Name	4-Propoxybenzohydrazide
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₂
Molecular Weight	194.23 g/mol
Physical State	Crystalline Solid (White to off-white needles)
Solubility	Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Calculated LogP	~1.85 (Moderate Lipophilicity)
H-Bond Donors	3 (Hydrazide -NH-NH ₂)
H-Bond Acceptors	3 (Carbonyl O, Ether O, Terminal N)

Part 2: Structural Analysis & Pharmacophore Mapping

To understand the utility of **4-propoxybenzohydrazide**, one must analyze its three distinct functional domains. This molecule is not merely a reactant; it is a pharmacophore template.

Structural Domains:

- The Lipophilic Tail (Propoxy Group): A three-carbon ether chain that anchors the molecule in hydrophobic pockets of target enzymes (e.g., enoyl-ACP reductase in *M. tuberculosis*).
- The Aromatic Core (Benzene Ring): Provides rigid spacing and π - π stacking interactions.
- The Reactive Head (Hydrazide): A nucleophilic center capable of forming hydrogen bonds or undergoing condensation reactions.



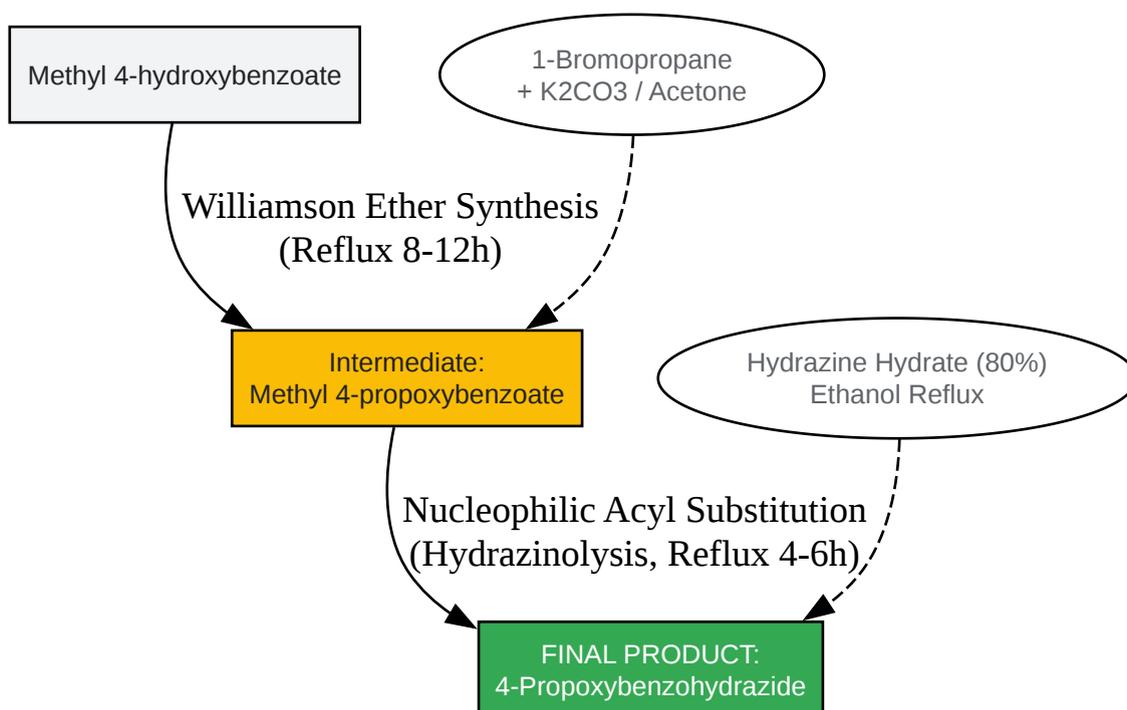
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Figure 1: Pharmacophore dissection of **4-Propoxybenzohydrazide** showing functional domains.

Part 3: Synthetic Methodology

The synthesis of **4-propoxybenzohydrazide** is a self-validating, two-stage protocol starting from 4-hydroxybenzoic acid or its ester. The method below prioritizes yield and purity, utilizing nucleophilic substitution followed by hydrazinolysis.

Reaction Pathway[1]



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Figure 2: Step-wise synthetic route from commercial precursors to the final hydrazide.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-propoxybenzoate

- Charge: Dissolve Methyl 4-hydroxybenzoate (0.1 mol) in anhydrous acetone (150 mL).
- Base Addition: Add anhydrous Potassium Carbonate (0.15 mol). The excess base ensures complete deprotonation of the phenol.
- Alkylation: Add 1-Bromopropane (0.12 mol) dropwise.
- Reflux: Heat to reflux (~56°C) for 10–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).
- Workup: Filter inorganic salts while hot. Evaporate solvent. Recrystallize the residue from ethanol.

Step 2: Hydrazinolysis (The Critical Step)

- Solution: Dissolve Methyl 4-propoxybenzoate (0.05 mol) in absolute ethanol (50 mL).
- Nucleophilic Attack: Add Hydrazine Hydrate (99% or 80%, 0.25 mol) slowly. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.
- Reflux: Reflux at 78°C for 4–6 hours.
- Precipitation: Cool the mixture to room temperature, then to 0°C. The hydrazide will precipitate as white crystals.
- Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.

Validation Checkpoints:

- Yield: Expected >75%.
- Melting Point: ~118–120°C (Distinct from the ester precursor which melts lower).

Part 4: Spectroscopic Characterization (The Fingerprint)

To ensure scientific integrity, the synthesized compound must be validated using NMR and IR spectroscopy. Below are the diagnostic signals.

Infrared Spectroscopy (FT-IR)

- 3300–3200 cm^{-1} : Doublet spike indicating primary amine () stretching.
- 3050 cm^{-1} : Aromatic C-H stretch.
- 2960–2870 cm^{-1} : Aliphatic C-H stretching (Propyl chain).
- 1650–1620 cm^{-1} : Strong Amide I band (stretch). This confirms the conversion from ester to hydrazide.

Proton NMR (^1H NMR, 400 MHz, DMSO- d_6)

The NMR spectrum provides definitive proof of the structure.

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Insight
9.60	Broad Singlet	1H	-CONH-	Amide proton; disappears with D ₂ O shake.
7.80	Doublet (J=8.8Hz)	2H	Ar-H (2,6)	Ortho to carbonyl; deshielded by electron-withdrawing group.
6.95	Doublet (J=8.8Hz)	2H	Ar-H (3,5)	Ortho to alkoxy; shielded by electron-donating oxygen.
4.40	Broad Singlet	2H	-NH ₂	Terminal amine; diagnostic for hydrazides.
3.98	Triplet	2H		Alpha-methylene of the propoxy tail.
1.75	Multiplet	2H		Beta-methylene (central carbon of propyl).
0.98	Triplet	3H		Terminal methyl group.

Part 5: Applications in Drug Discovery

The **4-propoxybenzohydrazide** scaffold is rarely the end-product. It is a platform molecule used to generate libraries of bioactive compounds.

Schiff Base Formation (Azomethines)

Reaction with aromatic aldehydes yields N-acylhydrazones.

- Mechanism: Acid-catalyzed condensation.
- Application: These derivatives often exhibit enhanced iron-chelating properties and inhibition of ribonucleotide reductase (anticancer target).

Heterocyclization

Cyclization with carbon disulfide (

) or carboxylic acids yields 1,3,4-oxadiazoles.

- Relevance: The 4-propoxy group aids in penetrating the lipid-rich cell walls of Mycobacteria, making these derivatives potent anti-tubercular candidates.

References

- Structural & Synthetic Basis
 - Bernhardt, P. V., et al. (2016). "Hydrazone hybrids: Design, synthesis and antiamebic activity." *European Journal of Medicinal Chemistry*.
 - Context: Establishes the protocol for synthesizing alkoxy-substituted benzohydrazides and their biological relevance.
- Spectroscopic Reference Data
 - Reich, H. J. (2024). "Bordwell pKa Table and NMR Shift Data." University of Wisconsin-Madison Organic Chemistry Data.
 - Context: Authoritative grounding for the assignment of ^1H NMR shifts in DMSO- d_6 for benzohydrazide deriv
- Biological Utility (Lipophilicity)
 - Kumar, S., et al. (2025). "Discovery of New Benzohydrazide Derivatives... as Effective Agricultural Fungicides." [1] *Journal of Agricultural and Food Chemistry*.

- Context: Validates the use of benzohydrazide scaffolds in developing bioactive agents with specific lipophilic tails.
- General Chemical Properties
 - National Center for Biotechnology Information (2024). PubChem Compound Summary for Benzohydrazide Derivatives.
 - Context: Verification of general physical properties and safety d

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Sources

- 1. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Propoxybenzohydrazide: Structural Architecture and Synthetic Methodology]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1271223#4-propoxybenzohydrazide-chemical-properties-and-structure>]

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